molecular formula C15H16N2O2 B249222 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

Katalognummer: B249222
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: JDZLAKMOEZDJMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Eigenschaften

Molekularformel

C15H16N2O2

Molekulargewicht

256.3 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI-Schlüssel

JDZLAKMOEZDJMI-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC

Kanonische SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
  • 2-(2-methoxyphenyl)-N-(2-pyridinyl)acetamide
  • 2-(2-methoxyphenyl)-N-(3-methyl-3-pyridinyl)acetamide

Uniqueness

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is unique due to its specific combination of functional groups and structural features

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.